molecular formula C16H14N2O3 B7699980 4-[(Z)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid

4-[(Z)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid

Cat. No.: B7699980
M. Wt: 282.29 g/mol
InChI Key: QFNFNBVQMCFOHY-BOPFTXTBSA-N
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Description

4-[(Z)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid is an organic compound characterized by its unique structure, which includes a hydrazone linkage between a phenylacetyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid typically involves the condensation of 4-formylbenzoic acid with 2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields hydrazine derivatives.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

4-[(Z)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Z)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazone linkage is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl 3-methoxybenzoate
  • 4-[(Z)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]benzoic acid

Uniqueness

Compared to similar compounds, 4-[(Z)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid is unique due to its specific hydrazone linkage and the presence of both phenylacetyl and benzoic acid groups

Properties

IUPAC Name

4-[(Z)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(10-12-4-2-1-3-5-12)18-17-11-13-6-8-14(9-7-13)16(20)21/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNFNBVQMCFOHY-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C\C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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